molecular formula C13H21NO2S B025314 3-methoxy-4-(5-methylsulfanylpentoxy)aniline CAS No. 106270-88-6

3-methoxy-4-(5-methylsulfanylpentoxy)aniline

Katalognummer: B025314
CAS-Nummer: 106270-88-6
Molekulargewicht: 255.38 g/mol
InChI-Schlüssel: DBEKNFDHJQPQEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

m-Anisidine, 4-((5-(methylthio)pentyl)oxy)-: is a chemical compound with the molecular formula C13H21NO2S and a molecular weight of 255.38 g/mol . This compound is known for its bioactive properties and is used primarily in scientific research.

Vorbereitungsmethoden

The synthesis of m-Anisidine, 4-((5-(methylthio)pentyl)oxy)- involves several steps. The general synthetic route includes the reaction of m-Anisidine with a suitable alkylating agent to introduce the 4-((5-(methylthio)pentyl)oxy) group. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

m-Anisidine, 4-((5-(methylthio)pentyl)oxy)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

m-Anisidine, 4-((5-(methylthio)pentyl)oxy)- is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s bioactive properties make it useful in studying biological processes and interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.

    Industry: It may be used in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of m-Anisidine, 4-((5-(methylthio)pentyl)oxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

m-Anisidine, 4-((5-(methylthio)pentyl)oxy)- can be compared with similar compounds such as:

    m-Anisidine, 4-((5-(p-methoxyphenyl)pentyl)oxy)-: This compound has a similar structure but with a p-methoxyphenyl group instead of a methylthio group.

    m-Anisidine, 4-((5-(benzyloxy)pentyl)oxy)-, methanesulfonate: This compound features a benzyloxy group and is used in similar research applications.

The uniqueness of m-Anisidine, 4-((5-(methylthio)pentyl)oxy)- lies in its specific functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

106270-88-6

Molekularformel

C13H21NO2S

Molekulargewicht

255.38 g/mol

IUPAC-Name

3-methoxy-4-(5-methylsulfanylpentoxy)aniline

InChI

InChI=1S/C13H21NO2S/c1-15-13-10-11(14)6-7-12(13)16-8-4-3-5-9-17-2/h6-7,10H,3-5,8-9,14H2,1-2H3

InChI-Schlüssel

DBEKNFDHJQPQEI-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)N)OCCCCCSC

Kanonische SMILES

COC1=C(C=CC(=C1)N)OCCCCCSC

Key on ui other cas no.

106270-88-6

Synonyme

3-methoxy-4-(5-methylsulfanylpentoxy)aniline

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.